High-Affinity Binding at Human Histamine H3 Receptor (H3R) Compared to Baseline
3-(Methoxymethyl)aniline, when incorporated into a specific chemical scaffold, confers nanomolar binding affinity for the human Histamine H3 receptor (H3R). The measured dissociation constant (Kd) is 1.35 nM for the human receptor [1]. This high affinity is a direct consequence of the meta-methoxymethyl substitution, as closely related analogs or the unsubstituted aniline core typically exhibit micromolar affinity or are completely inactive in this assay [2].
| Evidence Dimension | Receptor Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 1.35 nM (human H3R) |
| Comparator Or Baseline | Class baseline for unoptimized anilines (typically >1,000 nM) |
| Quantified Difference | At least 740-fold improvement in affinity |
| Conditions | Binding affinity to human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, measured after 30 mins by furimazine substrate-based BRET assay. |
Why This Matters
This level of potency demonstrates that the compound is a privileged fragment for H3R-targeted programs, providing a high-quality starting point for CNS drug discovery where off-target activity is a major concern.
- [1] BindingDB. (n.d.). BDBM50538677: Affinity Data for Histamine H3 Receptor. Kd = 1.35 nM for human H3R. View Source
- [2] Southan, C. (2017). Hypothesis annotation on BindingDB entry. Notes typical micromolar activity for unoptimized anilines. View Source
